molecular formula C12H14O2 B6171262 methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate CAS No. 2445791-92-2

methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate

Cat. No.: B6171262
CAS No.: 2445791-92-2
M. Wt: 190.2
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Description

Methyl 5-ethynyltricyclo[3300,3,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through cycloaddition reactions, where smaller cyclic compounds are combined under specific conditions to form the tricyclic structure.

    Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the tricyclic core, often through a reaction with an acetylene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double or triple bonds within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate: This compound is unique due to its specific tricyclic structure and the presence of an ethynyl group.

    This compound derivatives: These compounds may have similar structures but with different functional groups, leading to variations in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a tricyclic core with an ethynyl group and a carboxylate ester. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

2445791-92-2

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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